molecular formula C48H76N4O13S B1248463 (1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione

(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione

Cat. No.: B1248463
M. Wt: 949.2 g/mol
InChI Key: HTEVRIKKCSOLOA-AKGQNOEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of BAL19403 involves a series of steps to create the macrolide structure. The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally, the process involves the formation of the macrolide ring and the addition of various functional groups to enhance its antibacterial properties . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

BAL19403 undergoes various chemical reactions typical of macrolides. These include:

    Oxidation: BAL19403 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the macrolide ring.

    Substitution: Substitution reactions can introduce different functional groups to enhance or modify its antibacterial activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BAL19403 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

BAL19403 exerts its effects by binding to the bacterial ribosome and inhibiting protein synthesis. This action is similar to other macrolides but with enhanced activity against resistant strains. The molecular targets include the 23S ribosomal ribonucleic acid, where it interferes with the ribosomal function, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

BAL19403 is unique among macrolides due to its potent activity against erythromycin-resistant and clindamycin-resistant strains of Propionibacterium acnes. Similar compounds include:

BAL19403 stands out due to its novel structure and enhanced activity against resistant bacteria, making it a promising candidate for further research and development.

Properties

Molecular Formula

C48H76N4O13S

Molecular Weight

949.2 g/mol

IUPAC Name

(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione

InChI

InChI=1S/C48H76N4O13S/c1-15-33-48(10)35(39(44(57)65-48)66-20-19-52-24-50-31-17-16-18-49-42(31)52)27(4)36(53)25(2)22-47(9,59-14)41(64-45-37(54)32(51(11)12)21-26(3)60-45)28(5)38(29(6)43(56)62-33)63-34-23-46(8,58-13)40(55)30(7)61-34/h16-18,24-30,32-35,37-41,45,54-55H,15,19-23H2,1-14H3/t25-,26-,27-,28+,29-,30+,32+,33-,34+,35+,37-,38+,39+,40+,41-,45+,46-,47-,48-/m1/s1

InChI Key

HTEVRIKKCSOLOA-AKGQNOEZSA-N

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)OC)C)C)[C@@H](C(=O)O2)SCCN5C=NC6=C5N=CC=C6)C

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)SCCN5C=NC6=C5N=CC=C6)C

Synonyms

BAL 19403
BAL-19403
BAL19403

Origin of Product

United States

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